3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-1-(4-quinolin-8-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-32-25-13-11-20-6-2-3-9-23(20)24(25)12-14-27(31)30-18-15-22(16-19-30)33-26-10-4-7-21-8-5-17-29-28(21)26/h2-11,13,17,22H,12,14-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGVGSYBVVBTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3CCC(CC3)OC4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Methoxynaphthalene Intermediate: This step involves the methoxylation of naphthalene to produce 2-methoxynaphthalene.
Quinolinyl Group Introduction: The quinolinyl group is introduced through a nucleophilic substitution reaction, where a quinoline derivative reacts with an appropriate leaving group.
Piperidinyl Group Attachment: The piperidinyl group is attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Final Coupling Reaction: The final step involves coupling the methoxynaphthalene intermediate with the quinolinyl-piperidinyl intermediate under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions, particularly in the development of new synthetic pathways and methodologies.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
- Antiviral Properties : Research indicates potential efficacy against viral infections, making it a candidate for antiviral drug development.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Medicine
In medicine, the compound is being explored for therapeutic applications. Notable areas of investigation include:
- Drug Development : Its unique structure allows for modifications that can enhance efficacy against specific diseases. For instance, the quinoline moiety is known for its activity against malaria and other infectious diseases.
- Neurological Disorders : There is ongoing research into its effects on neurological pathways, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Anticancer Studies : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising anticancer activity against various cancer cell lines, with IC50 values indicating significant cytotoxicity .
- Antimicrobial Research : Research highlighted in Journal of Medicinal Chemistry indicated that modifications to the quinoline structure enhanced antimicrobial efficacy, suggesting potential for developing new antibiotics .
- Neuropharmacological Investigations : A recent study explored the neuroprotective effects of this compound in models of neurodegeneration, suggesting it may mitigate oxidative stress-related damage .
Mechanism of Action
The mechanism of action of 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-ol: A similar compound with an alcohol group instead of a ketone group.
3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-amine: A similar compound with an amine group instead of a ketone group.
Uniqueness
The uniqueness of 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.
Biological Activity
The compound 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one is a complex organic molecule that incorporates both naphthalene and quinoline moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant structure-activity relationships (SAR).
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure highlights the presence of a naphthalene ring, a quinoline derivative, and a piperidine moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoline derivatives have shown promising results in inhibiting various cancer cell lines. A related compound, QN519, demonstrated cytotoxic effects against pancreatic cancer cell lines with varying IC50 values:
| Compound | MIA PaCa-2 (IC50, μM) | Panc-1 (IC50, μM) | BxPC-3 (IC50, μM) |
|---|---|---|---|
| Gemcitabine | 0.11 ± 0.07 | 0.20 ± 0.10 | 0.05 ± 0.02 |
| QN519 | 0.5 ± 0.18 | 1.8 ± 0.35 | 9.4 ± 0.51 |
| QN523 | 0.11 ± 0.03 | 0.5 ± 0.07 | 3.3 ± 0.26 |
These findings suggest that the structural components of the compound may contribute to its effectiveness against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased expression of pro-apoptotic factors such as Caspase-3 and Cytochrome C .
- Cell Cycle Arrest : Studies indicate that certain quinoline derivatives can cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation .
Neuroprotective Effects
Beyond anticancer properties, quinoline and piperidine derivatives have been investigated for their neuroprotective effects, particularly in Alzheimer's disease models. Compounds in this class have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative conditions:
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 9.68 | 11.59 |
| Compound B | <20 | <20 |
These findings suggest potential applications in treating cognitive decline associated with Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR of related compounds can provide insights into optimizing the biological activity of this compound:
- Pharmacophore Identification : The presence of naphthalene and quinoline rings appears essential for maintaining cytotoxicity.
- Substituent Effects : Modifications on the quinoline scaffold significantly affect activity; for example, substituents at specific positions can enhance or diminish potency .
- Piperidine Role : The piperidine moiety contributes to the overall pharmacological profile by enhancing solubility and bioavailability.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on a series of quinoline derivatives showed promising results against various cancer cell lines, with some achieving IC50 values below 10 µM, indicating strong potential as anticancer agents .
- Another investigation into neuroprotective agents revealed that certain modifications to the piperidine and quinoline structures led to enhanced inhibition of cholinesterases, suggesting avenues for developing new Alzheimer's therapies .
Q & A
Q. What are the recommended synthetic routes for 3-(2-Methoxynaphthalen-1-yl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves coupling the naphthalene and quinoline-piperidine moieties via a ketone linker. Key steps include:
- Reagent Selection : Use chloranil as an oxidizing agent for cyclization or dehydrogenation reactions, as demonstrated in similar syntheses of pyrrole derivatives .
- Solvent and Temperature : Reflux in xylene (10 mL per 1 mmol substrate) for 25–30 hours to ensure complete reaction .
- Purification : Post-reaction, wash the organic layer with 5% NaOH, followed by repeated water washes, drying over anhydrous Na₂SO₄, and recrystallization from methanol .
- Optimization : Adjust molar ratios (e.g., 1:1.4 substrate-to-chloranil ratio) and monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles, as done for structurally related compounds like 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8–4.0 ppm) and quinoline protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., C₂₈H₂₆N₂O₃, expected [M+H]⁺ = 439.2015).
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Storage : Keep in a sealed container at 2–8°C, away from ignition sources .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under various storage conditions?
Methodological Answer:
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Recalculate energy barriers for proposed reaction pathways (e.g., nucleophilic attack on the ketone group) and compare with experimental kinetics .
- Isotope Labeling : Use ¹³C-labeled substrates to track reaction intermediates via NMR or MS .
- Control Experiments : Synthesize and test derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to validate mechanistic hypotheses .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?
Methodological Answer:
Q. What methodologies are recommended for investigating the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .
- Molecular Dynamics Simulations : Model ligand-receptor complexes for 100 ns to predict binding stability and hotspot residues .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
